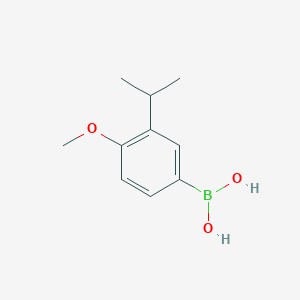
4-Methoxy-3-(1-methylethyl)phenylboronic acid
Overview
Description
“4-Methoxy-3-(1-methylethyl)phenylboronic acid” is a chemical compound with the CAS Number 290348-01-5 . It has a molecular weight of 194.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Benzoxaboroles: Innovative Applications
Benzoxaboroles, derivatives of phenylboronic acids, which are structurally related to 4-Methoxy-3-(1-methylethyl)phenylboronic acid, exhibit a wide range of applications in scientific research. Initially investigated over 50 years ago, recent studies highlight their significant biological activities and potential in clinical trials. These compounds serve as building blocks in organic synthesis, molecular receptors for sugars and glycoconjugates, and exhibit diverse biological activities. Their unique binding properties to hydroxyl compounds make them promising for the development of new therapeutic agents and analytical tools (Adamczyk-Woźniak et al., 2009).
Advanced Biosensors Development
Phenylboronic acid derivatives, including compounds similar to 4-Methoxy-3-(1-methylethyl)phenylboronic acid, have been pivotal in the advancement of electrochemical biosensors. These sensors exploit the selective binding properties of phenylboronic acids to diols, enabling the detection of glucose and glycoproteins like glycated hemoglobin (HbA1c). This selective binding is crucial for developing non-enzymatic glucose sensors and monitoring blood glucose levels, showcasing the compound's potential in medical diagnostics and monitoring (Anzai, 2016).
Pharmacological and Industrial Importance
Research on syringic acid, a phenolic compound found in various fruits and vegetables, has unveiled its wide range of therapeutic applications. Similar to the interest in 4-Methoxy-3-(1-methylethyl)phenylboronic acid, syringic acid's properties, including antioxidant, antimicrobial, and neuroprotective activities, underscore the potential of phenolic compounds in biomedical applications. Moreover, syringic acid's industrial applications in bioremediation and catalysis highlight the versatility of phenolic compounds in both health and environmental sectors (Srinivasulu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4-methoxy-3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKURCOQRCUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233213 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(1-methylethyl)phenylboronic acid | |
CAS RN |
290348-01-5 | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290348-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

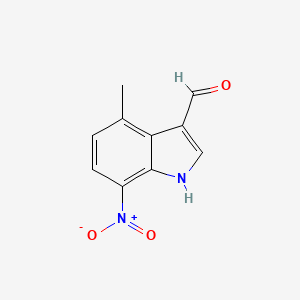
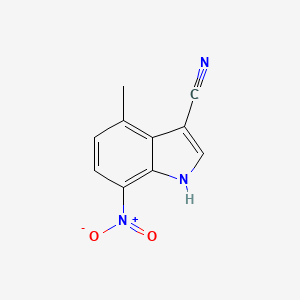
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)
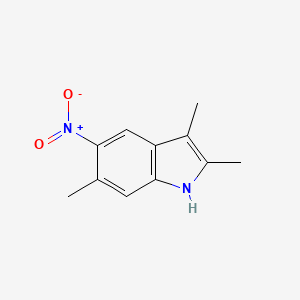
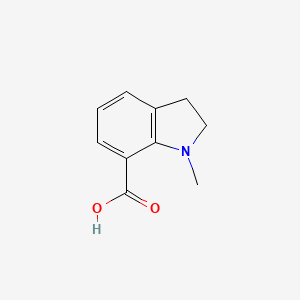
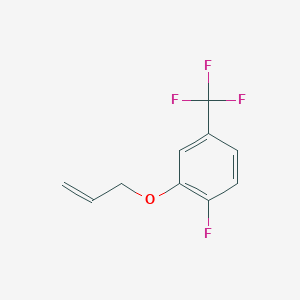
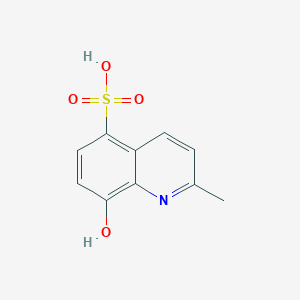
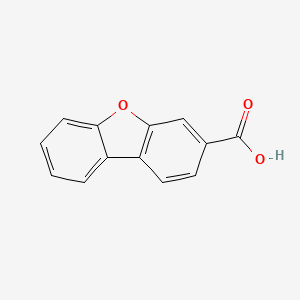
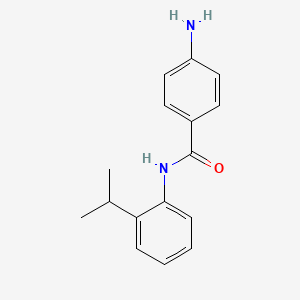
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)
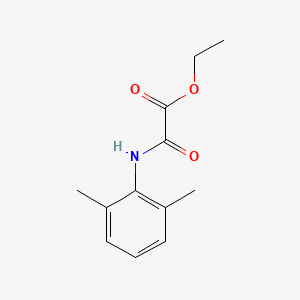
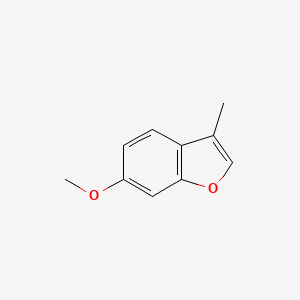
![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)